molecular formula C7H2F5NO2S B14063787 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14063787
M. Wt: 259.16 g/mol
InChI Key: CGPQBECHRFJYER-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the trifluoromethylthio group. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Sulfone Derivatives: Oxidation of the trifluoromethylthio group results in sulfone derivatives.

Scientific Research Applications

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-3-nitrobenzene: Similar structure but lacks the trifluoromethylthio group.

    1,2-Difluoro-4-nitrobenzene: Positional isomer with the nitro group at a different position.

    1,2-Difluoro-3-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.

Uniqueness

1,2-Difluoro-3-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of both nitro and trifluoromethylthio groups, which impart distinct chemical reactivity and physical properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,2-difluoro-3-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H

InChI Key

CGPQBECHRFJYER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)SC(F)(F)F

Origin of Product

United States

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